molecular formula C24H26BrNO5 B1408221 ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-53-4

ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B1408221
CAS RN: 1704066-53-4
M. Wt: 488.4 g/mol
InChI Key: JMWGOTGMYPBSFF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this core are several substituents: a benzyloxy group, a bromine atom, an ethoxy carbonyl group, and an ethyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The indole core would likely contribute to the compound’s aromaticity, and the various substituents would add to its steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the bromine atom could potentially undergo nucleophilic substitution reactions, and the ester group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would likely be affected by the polar ester and ether groups, and its melting and boiling points would be influenced by its molecular weight and structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Technology : Research on similar compounds, like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, has focused on optimizing synthesis parameters such as material ratios, reaction time, and temperature, achieving high yield and purity (Huang Bi-rong, 2013).
  • Oxidative Photochemical Cyclization : Ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoates underwent oxidative photocyclization to produce benzo[a]carbazoles, a process that utilized CuBr2 for transformation (Yinlong Li et al., 2015).

Biological and Pharmacological Potential

  • 5-Lipoxygenase Inhibition : A study identified 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase, a target for inflammatory and allergic disorders, with significant biological efficacy in various models (E. Karg et al., 2009).
  • Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates demonstrated notable anti-HBV activity in cellular assays, highlighting their potential in antiviral applications (Chunshen Zhao et al., 2006).

Structural and Mechanistic Insights

  • Cyclization Mechanisms : Fischer Indolization studies involving similar compounds led to unexpected angular benz[e]indoles, revealing intricate details about cyclization mechanisms and product formation (H. Ishii et al., 1983).
  • Molecular Structure Analysis : Research on derivatives like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate focused on molecular structure determination through DFT calculations and experimental studies, providing insights into molecular behaviors (Da-Yun Luo et al., 2019).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific biological target or reaction it’s involved in .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWGOTGMYPBSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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